![molecular formula C10H14N4O2 B6632794 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one
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Overview
Description
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one, also known as MMMP, is a synthetic compound that has been studied for its potential use in scientific research. MMMP belongs to the class of pyrrolidin-2-ones and has shown promising results in various studies.
Mechanism of Action
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one acts as a competitive inhibitor of certain enzymes, binding to the active site and preventing substrate binding. It has been shown to inhibit DNA polymerases and reverse transcriptases by binding to the nucleotide binding site.
Biochemical and Physiological Effects:
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA synthesis, which can lead to cell death. 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has also been shown to inhibit tumor growth in vitro and in vivo, making it a potential candidate for cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one in lab experiments is its potency and selectivity as an enzyme inhibitor. However, one limitation is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Future Directions
There are several future directions for 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one research. One direction is to further investigate its potential use in cancer research, specifically in combination with other therapies. Another direction is to study its potential use as a tool in genetic research, such as in gene editing or sequencing. Additionally, further studies can be conducted to determine the optimal concentration and exposure time for 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one in different cell types.
Synthesis Methods
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxy-6-methylpyrimidine-2-amine with ethyl 4-chloroacetoacetate, followed by cyclization and deprotection to yield 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one.
Scientific Research Applications
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has been studied for its potential use as a tool in scientific research. It has been shown to be a potent and selective inhibitor of certain enzymes, such as DNA polymerases and reverse transcriptases. 4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one has also been studied for its potential use in cancer research, as it has been shown to inhibit tumor growth in vitro and in vivo.
properties
IUPAC Name |
4-[(4-methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-6-3-9(16-2)14-10(12-6)13-7-4-8(15)11-5-7/h3,7H,4-5H2,1-2H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGMTQOWSICDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC(=O)NC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one |
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